molecular formula C14H16N2O3 B6319096 tert-butyl 3-[(Z)-hydroxyiminomethyl]indole-1-carboxylate CAS No. 188988-43-4

tert-butyl 3-[(Z)-hydroxyiminomethyl]indole-1-carboxylate

Cat. No.: B6319096
CAS No.: 188988-43-4
M. Wt: 260.29 g/mol
InChI Key: NDMBDQXMLBFZOF-NVNXTCNLSA-N
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Description

tert-Butyl 3-[(Z)-hydroxyiminomethyl]indole-1-carboxylate: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

The synthesis of tert-butyl 3-[(Z)-hydroxyiminomethyl]indole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. The synthetic route generally includes the formation of the indole core, followed by functionalization at specific positions to introduce the tert-butyl and hydroxyiminomethyl groups . Reaction conditions often involve the use of catalysts and specific reagents to achieve high yields and selectivity. Industrial production methods may involve scaling up these laboratory procedures while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

tert-Butyl 3-[(Z)-hydroxyiminomethyl]indole-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 3-[(Z)-hydroxyiminomethyl]indole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-[(Z)-hydroxyiminomethyl]indole-1-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The hydroxyiminomethyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

tert-Butyl 3-[(Z)-hydroxyiminomethyl]indole-1-carboxylate can be compared with other indole derivatives such as:

Each of these compounds has unique properties and applications, highlighting the versatility and importance of the indole scaffold in chemical and biological research.

Properties

IUPAC Name

tert-butyl 3-[(Z)-hydroxyiminomethyl]indole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-14(2,3)19-13(17)16-9-10(8-15-18)11-6-4-5-7-12(11)16/h4-9,18H,1-3H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMBDQXMLBFZOF-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)/C=N\O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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